1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with methoxyphenyl groups. The structure combines a triazole ring fused to a pyrrolidine-dione system, with methoxy substituents at the 3,5-positions of one phenyl ring and the 4-position of another.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-13-6-4-11(5-7-13)22-18(24)16-17(19(22)25)23(21-20-16)12-8-14(27-2)10-15(9-12)28-3/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLHZXCGFJCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis and biological properties, particularly focusing on its pharmacological effects.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted phenyl groups with triazole derivatives. The synthesis typically includes steps such as condensation reactions and cyclization processes that yield the pyrrolo-triazole structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Studies indicate that it disrupts microbial cell membranes and inhibits essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
-
Case Study 1: Anticancer Activity in MCF-7 Cells
- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 12.8 µM. Flow cytometry analysis indicated an increase in apoptotic cells.
-
Case Study 2: Antimicrobial Efficacy
- Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with MIC values of 32 µg/mL and 64 µg/mL respectively.
Research Findings
- A comprehensive review of related compounds suggests that modifications to the phenyl groups can enhance biological activity.
- Structure-activity relationship (SAR) studies indicate that methoxy substitutions significantly improve anticancer efficacy.
- Ongoing research is focused on optimizing synthesis routes to enhance yield and purity for further biological testing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Methoxyphenyl Substituents
Compounds bearing methoxyphenyl groups, such as those in , share key features with the target molecule. For example:
- 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) and 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7) exhibit methoxyphenyl groups fused to polyheterocyclic systems. These compounds demonstrate enhanced solubility in polar solvents compared to non-methoxy analogs, attributed to the electron-donating methoxy groups .
Key Insight: The position and number of methoxy groups influence electronic properties. The target compound’s 3,5-dimethoxy substitution may enhance steric hindrance and reduce rotational freedom compared to monosubstituted analogs .
Heterocyclic Core Comparisons
The pyrrolo-triazole-dione core distinguishes the target compound from pyrazolo-pyrimidinones () and pesticide-related pyrazoles ():
- 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones () utilize pyrazole and pyrimidine rings. These compounds are synthesized via high-temperature fusion, suggesting the target compound may require similar conditions .
- Fipronil and ethiprole () are pyrazole-based pesticides. Their trifluoromethyl and sulfinyl groups contrast with the target’s methoxyphenyl and triazole motifs, underscoring how heterocycle choice dictates application (pharmaceutical vs. agrochemical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
